Benzhydrylaminoacetic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to benzhydrylaminoacetic acid tert-butyl ester has been explored in several studies. For example, derivatives of benzoic and cinnamic acids, including tert-butyl esters, have been prepared as potential analgesics and local anesthetics, demonstrating the compound's relevance in medicinal chemistry (Gringauz, 1970). Another study focused on the orthogonally protected boronic acid analog of aspartic acid, showcasing a synthetic pathway involving alkylation as a key step (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of benzhydrylaminoacetic acid tert-butyl ester derivatives has been analyzed in various research efforts. These analyses often involve studying the compound's configuration and conformation through methods like NMR and HPLC, as demonstrated in the synthesis of orthogonally functionalized compounds (Garrido et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving benzhydrylaminoacetic acid tert-butyl ester derivatives highlight their reactivity and potential for further functionalization. For instance, a general procedure for the esterification of carboxylic acids has been developed, extending the range of diazoalkanes available for esterification (Furrow & Myers, 2004). Moreover, the conversion of tert-butyl esters to acid chlorides using thionyl chloride has been explored, indicating a selective reactivity beneficial in synthetic chemistry (Greenberg & Sammakia, 2017).
Physical Properties Analysis
The physical properties of benzhydrylaminoacetic acid tert-butyl ester derivatives, such as solubility and phase behavior, are crucial for their application in various fields. Research on the direct polycondensation of di-tert-butyl esters of tetracarboxylic acids with diamines has contributed to understanding these aspects (Ueda & Mori, 1993).
Chemical Properties Analysis
Analyzing the chemical properties, such as reactivity and stability, is vital for applying benzhydrylaminoacetic acid tert-butyl ester derivatives in synthesis and material science. Studies on the chemoselective N-deprotection under phase transfer catalysis conditions have shed light on the compound's chemical behavior, offering insights into its potential utility in organic synthesis (Albanese et al., 1997).
Scientific Research Applications
Conversion to Acid Chlorides
Benzhydrylaminoacetic acid tert-butyl ester is involved in selective transformations, exemplified by the reaction of tert-butyl esters with thionyl chloride (SOCl2) to yield acid chlorides. This process is notable for its high efficiency, with tert-butyl esters reacting at room temperature to provide acid chlorides in significant yields, showcasing the reactivity of benzhydrylaminoacetic acid tert-butyl ester among esters under these conditions (Greenberg & Sammakia, 2017).
Enantioselective Alkylation
Research on asymmetric phase-transfer catalysis involving glycine imine esters, including benzhydrylaminoacetic acid tert-butyl ester, has demonstrated their potential in producing enantioselective alkylations. Such studies contribute to the synthesis of differentially protected amino acid derivatives, underscoring the ester's role in the preparation of complex organic molecules (Lygo & Allbutt, 2004).
Preparation Methods
Further exploration into the synthesis of tert-butyl esters sheds light on gentle methods for their preparation, highlighting the versatility of benzhydrylaminoacetic acid tert-butyl ester in synthetic chemistry. These methods emphasize safety and efficiency, suitable for laboratory-scale applications, and contribute to a broader understanding of esterification techniques (Taber, Gerstenhaber, & Zhao, 2006).
Deprotection Strategies
Research on deprotection methods involving tert-butyl esters, including benzhydrylaminoacetic acid tert-butyl ester, highlights innovative approaches to removing protecting groups. These studies present environmentally benign reagents and conditions that maintain the integrity of sensitive functional groups, offering valuable insights into selective deprotection strategies (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(benzhydrylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNPSADOUWQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454799 | |
Record name | tert-Butyl N-(diphenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrylaminoacetic acid tert-butyl ester | |
CAS RN |
158980-46-2 | |
Record name | tert-Butyl N-(diphenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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